molecular formula C9H14BrFN2O B2928130 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole CAS No. 1856048-00-4

4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole

Cat. No. B2928130
M. Wt: 265.126
InChI Key: PHOQLSWEQDZKAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole is a compound that has attracted the attention of researchers due to its potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively. In

Mechanism Of Action

The mechanism of action of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole is not fully understood. However, studies have shown that this compound interacts with biological molecules such as proteins and nucleic acids, potentially affecting their function. Additionally, 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been shown to have potential as a modulator of enzyme activity.

Biochemical And Physiological Effects

Studies have shown that 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been shown to have potential as an anti-inflammatory agent.

Advantages And Limitations For Lab Experiments

One advantage of using 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole in lab experiments is its potential as a fluorescent probe for detecting and imaging biological molecules. Additionally, this compound has been shown to have potential as a modulator of enzyme activity. However, one limitation of using 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole in lab experiments is its limited solubility in water, which may affect its ability to interact with biological molecules.

Future Directions

There are several future directions for the study of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole. One direction is the study of its potential as a modulator of enzyme activity. Additionally, further research is needed to fully understand the mechanism of action of this compound. Another direction is the exploration of its potential as an anti-inflammatory agent. Furthermore, the development of more efficient synthesis methods for 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole may facilitate its use in scientific research.

Synthesis Methods

The synthesis of 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been achieved using various methods. One method involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2-fluoroethylamine hydrochloride and propyl chloroformate in the presence of triethylamine. Another method involves the reaction of 4-bromo-1H-pyrazole-5-carboxylic acid with 2-fluoroethylamine hydrochloride and propargyl alcohol in the presence of triethylamine. These methods have been successful in synthesizing 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole with high yields.

Scientific Research Applications

4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has potential applications in scientific research. This compound has been used as a ligand in the synthesis of metal complexes that have been studied for their biological activity. Additionally, 4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole has been studied for its potential as a fluorescent probe for detecting and imaging biological molecules.

properties

IUPAC Name

4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrFN2O/c1-2-5-14-7-9-8(10)6-12-13(9)4-3-11/h6H,2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHOQLSWEQDZKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCC1=C(C=NN1CCF)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(2-fluoroethyl)-5-(propoxymethyl)-1H-pyrazole

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